5-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine
Overview
Description
5-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine: is an organic compound that features a phenylamine core substituted with a tetrahydropyran-2-ylmethoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine typically involves the protection of phenolic hydroxyl groups using tetrahydropyran (THP) groups. A common method includes the reaction of 5-methyl-2-hydroxyphenylamine with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid in dichloromethane at ambient temperature .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamine moiety.
Reduction: Reduction reactions can target the nitro group if present in derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially if activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones or nitroso compounds.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It may serve as a building block for the synthesis of biologically active molecules, including pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action for 5-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tetrahydropyran group can enhance the compound’s stability and solubility, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP): Known for its antioxidant properties.
Tetrahydropyran derivatives: Commonly used as protecting groups in organic synthesis.
Uniqueness: 5-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is unique due to the combination of a phenylamine core with a tetrahydropyran group, which imparts specific chemical and physical properties that can be leveraged in various applications.
Properties
IUPAC Name |
5-methyl-2-(oxan-2-ylmethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-5-6-13(12(14)8-10)16-9-11-4-2-3-7-15-11/h5-6,8,11H,2-4,7,9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETKKQIWHQYOCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCCCO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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